1-[2-Bromo-6-(difluoromethyl)phenyl]ethanone
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Overview
Description
1-[2-Bromo-6-(difluoromethyl)phenyl]ethanone is an organic compound with the molecular formula C8H5BrF2O. It is a brominated derivative of ethanone, featuring a difluoromethyl group attached to the phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Bromo-6-(difluoromethyl)phenyl]ethanone typically involves the bromination of 1-(2,6-difluorophenyl)ethanone. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the phenyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[2-Bromo-6-(difluoromethyl)phenyl]ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or esters.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of carboxylic acids or esters.
Reduction: Formation of alcohols.
Scientific Research Applications
1-[2-Bromo-6-(difluoromethyl)phenyl]ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive bromine atom.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-Bromo-6-(difluoromethyl)phenyl]ethanone involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The difluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and interaction with other compounds.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(2,6-difluorophenyl)ethanone
- 2-Bromo-1-(3,5-dichloro-2-fluorophenyl)ethanone
- 2-Bromo-1-(3-chloro-4-fluorophenyl)ethanone
Uniqueness
1-[2-Bromo-6-(difluoromethyl)phenyl]ethanone is unique due to the presence of both bromine and difluoromethyl groups, which impart distinct electronic and steric properties. These features make it a valuable compound for various synthetic and research applications, distinguishing it from other brominated ethanones.
Properties
Molecular Formula |
C9H7BrF2O |
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Molecular Weight |
249.05 g/mol |
IUPAC Name |
1-[2-bromo-6-(difluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H7BrF2O/c1-5(13)8-6(9(11)12)3-2-4-7(8)10/h2-4,9H,1H3 |
InChI Key |
BMKQJUHAGJFYBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1Br)C(F)F |
Origin of Product |
United States |
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